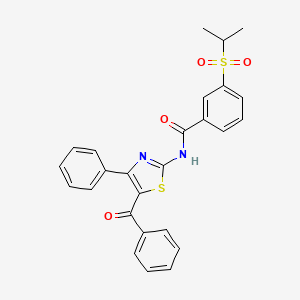

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound . For instance, benzamide derivatives have been synthesized for potential biological applications and screened for their inhibitory potential against various enzymes . Additionally, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been reported, indicating the relevance of the thiazolyl benzamide scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry, such as 4-aminophenazone . The synthesis of closely related compounds, such as N-substituted isothiazol-3(2H)-ones from N-substituted 3-benzoylpropionamides, has been described, which involves the formation of N-substituted 5-benzoylisothiazol-3(2H)-ones . These methods could potentially be adapted for the synthesis of "N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide."

Molecular Structure Analysis

Crystal structure analysis, spectral IR, NMR, UV-Vis investigations, and computational methods such as DFT calculations are commonly used to characterize the molecular structure of benzamide derivatives . For example, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been determined using X-ray diffraction, and its molecular structure has been compared with computed geometries .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can lead to various chemical transformations. For instance, 5-benzoyl-3-isothiazolinones can undergo ring opening, loss of sulfur, and subsequent ring closure when reacted with malonate carbanions . Such reactions could be relevant to the chemical behavior of "N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their spectroscopic characteristics, thermal stability, and biological activity, are important for their potential applications. Spectroscopic studies and DFT calculations have been used to investigate new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which could provide insights into the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

One significant application of this compound is in studying its metabolism and pharmacokinetics. For example, a study on the disposition and metabolism of SB-649868, a compound with a similar benzoyl moiety, in humans has shown its comprehensive metabolic pathway and elimination via feces and urine, highlighting its potential for insomnia treatment (Renzulli et al., 2011). This study contributes to understanding the biotransformation and pharmacokinetic profiles of such compounds, providing a basis for their therapeutic applications.

Therapeutic Potential

The therapeutic potential of compounds structurally related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been explored in various studies. For instance, the anxiolytic effects of arylpiperazine derivatives containing isonicotinic and picolinic nuclei suggest a direct involvement of 5-HT1A receptors and an indirect involvement of the GABAergic system, indicating potential applications in anxiety disorder treatments (Kędzierska et al., 2019).

Diagnostic Applications

Additionally, compounds with benzamide groups have been utilized in diagnostic applications. For example, sigma receptor scintigraphy with radiolabeled benzamides, such as P-(123)I-MBA, has been investigated for visualizing primary breast tumors in vivo, demonstrating the potential of benzamide derivatives in cancer diagnosis (Caveliers et al., 2002).

Antimicrobial and Antiproliferative Effects

Research has also focused on the antimicrobial and antiproliferative effects of benzoyl peroxide combinations, which, while not directly mentioning N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide, illustrate the broader applications of benzoyl compounds in treating acne and reducing antibiotic-resistant strains of bacteria (Eady et al., 1996).

Eigenschaften

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4S2/c1-17(2)34(31,32)21-15-9-14-20(16-21)25(30)28-26-27-22(18-10-5-3-6-11-18)24(33-26)23(29)19-12-7-4-8-13-19/h3-17H,1-2H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNQIHSFNFDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)

![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)